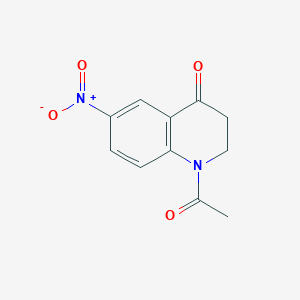

1-Acetyl-6-nitro-2,3-dihydroquinolin-4(1H)-one

Description

IUPAC Nomenclature and CAS Registry Number Assignments

The compound is formally named 1-acetyl-6-nitro-2,3-dihydroquinolin-4(1H)-one . This designation adheres to IUPAC conventions for quinoline derivatives, where substituents are numbered according to the parent heterocycle. Key components include:

- Acetyl group at position 1 (N1) of the quinoline ring.

- Nitro group at position 6 of the aromatic ring.

- 4(1H)-one moiety, indicating a ketone at position 4 with a hydrogen atom attached to the nitrogen in position 1.

The CAS Registry Number assigned to this compound is 57445-27-9 , confirmed by multiple databases.

Table 1: Core Nomenclature and Identifiers

| Property | Value |

|---|---|

| IUPAC Name | This compound |

| CAS Registry Number | 57445-27-9 |

| Molecular Formula | C₁₁H₁₀N₂O₄ |

| Molecular Weight | 234.21 g/mol |

Molecular Architecture: Cyclic Framework and Substituent Analysis

The compound consists of a bicyclic quinoline core fused with a six-membered aromatic ring. Structural features include:

- Dihydroquinolin-4(1H)-one backbone :

- A partially saturated quinoline ring (positions 2 and 3 are saturated

Properties

IUPAC Name |

1-acetyl-6-nitro-2,3-dihydroquinolin-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H10N2O4/c1-7(14)12-5-4-11(15)9-6-8(13(16)17)2-3-10(9)12/h2-3,6H,4-5H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OGSMJYXHZMOVED-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)N1CCC(=O)C2=C1C=CC(=C2)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H10N2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60482328 | |

| Record name | 1-Acetyl-6-nitro-2,3-dihydroquinolin-4(1H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60482328 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

234.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

57445-27-9 | |

| Record name | 1-Acetyl-6-nitro-2,3-dihydroquinolin-4(1H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60482328 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

General Synthetic Route Overview

The preparation of 1-Acetyl-6-nitro-2,3-dihydroquinolin-4(1H)-one typically starts from appropriately substituted 3-acetyl-4-hydroxy-2(1H)-quinolinone derivatives, followed by controlled nitration to introduce the nitro group at the 6-position, and further functional group manipulations to obtain the dihydroquinolinone structure.

Nitration of 3-Acetyl-4-hydroxy-2(1H)-quinolinone Precursors

A common and effective method involves nitration of 3-acetyl-4-hydroxy-2(1H)-quinolinones using a mixture of concentrated sulfuric acid, potassium nitrate, and diluted nitric acid under low temperature conditions to control regioselectivity and avoid over-nitration.

- Dissolve 3-acetyl-4-hydroxy-2(1H)-quinolinone (0.01 mole) in concentrated sulfuric acid (30 mL).

- Add powdered potassium nitrate (3.2 g) gradually over one hour while maintaining the temperature below -5°C with continuous stirring.

- Subsequently, add diluted concentrated nitric acid (1:4 ratio, 5 mL) over 2 hours at the same low temperature.

- The reaction mixture turns brown, indicating nitration progress.

- Quench the reaction by pouring the mixture onto crushed ice.

- Isolate the solid product by filtration and purify by recrystallization from ethanol.

- The product is 3-acetyl-4-hydroxy-6-nitro-(2H)-quinolinone, typically obtained in 75% yield as yellow crystals.

- Melting point around 332-334°C.

- Characterized by IR spectroscopy showing hydroxyl (3425 cm^-1), aromatic C-H (3083 cm^-1), and carbonyl groups (1689, 1628 cm^-1), and nitro group vibrations (1530 cm^-1).

This method ensures selective nitration at the 6-position due to the electronic and steric environment of the quinolinone ring system.

Reduction and Functional Group Modification to Obtain 2,3-Dihydroquinolinone

The conversion of the quinolinone ring to its 2,3-dihydro form (saturation of the 2,3-double bond) can be achieved by catalytic hydrogenation under mild conditions:

- Use 10% palladium on carbon (Pd-C) as a catalyst.

- Conduct hydrogenation in acetic acid or a suitable solvent at room temperature overnight.

- Filter off the catalyst and concentrate the filtrate to obtain the reduced product.

This step is crucial to obtain the 2,3-dihydroquinolin-4(1H)-one core, maintaining the acetyl and nitro substituents intact.

Acetylation at the 1-Position

Acetylation of the nitrogen atom at position 1 can be performed using acetic anhydride in pyridine:

- Dissolve the dihydroquinolinone intermediate in pyridine.

- Add acetic anhydride and stir at room temperature for several hours (e.g., 3.5 hours).

- After completion, evaporate the solvent and purify the residue by crystallization.

This step introduces the acetyl group at the nitrogen, yielding the target compound this compound with high purity and yield.

Summary Table of Preparation Steps

| Step | Reaction Type | Reagents/Conditions | Product/Outcome | Yield (%) | Notes |

|---|---|---|---|---|---|

| 1 | Nitration | Conc. H2SO4, KNO3, Diluted HNO3, < -5°C | 3-Acetyl-4-hydroxy-6-nitro-(2H)-quinolinone | ~75 | Low temperature controls regioselectivity |

| 2 | Catalytic Hydrogenation | 10% Pd-C, Acetic acid, H2, room temp, overnight | 1-(Hydroxy)-6-nitro-2,3-dihydroquinolinone | Variable | Saturation of 2,3-double bond |

| 3 | Acetylation (N-1 position) | Acetic anhydride, Pyridine, room temp, 3-4 hours | This compound | High | Introduces acetyl group at nitrogen |

Additional Notes and Research Findings

- The nitration step is sensitive to temperature; maintaining below -5°C is critical to avoid multiple nitrations or decomposition.

- The acetylation step in pyridine is mild and efficient, avoiding harsh conditions that could degrade the nitro group.

- Hydrogenation conditions must be optimized to prevent reduction of the nitro group; mild catalytic hydrogenation is preferred.

- Spectroscopic data (IR, NMR) confirm the structure and purity of intermediates and final product.

- These preparation methods have been utilized in the synthesis of related quinolinone derivatives with biological activities such as antimicrobial and antiviral properties.

Chemical Reactions Analysis

Types of Reactions: 1-Acetyl-6-nitro-2,3-dihydroquinolin-4(1H)-one undergoes various chemical reactions, including:

Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.

Substitution: The acetyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Oxidation: The compound can undergo oxidation reactions to form quinoline derivatives with different oxidation states.

Common Reagents and Conditions:

Reduction: Hydrogen gas, palladium on carbon (Pd/C)

Substitution: Nucleophiles such as amines or alcohols, appropriate solvents

Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3)

Major Products Formed:

Reduction: 1-Acetyl-6-amino-2,3-dihydroquinolin-4(1H)-one

Substitution: Various substituted quinoline derivatives

Oxidation: Oxidized quinoline derivatives

Scientific Research Applications

Medicinal Chemistry

1-Acetyl-6-nitro-2,3-dihydroquinolin-4(1H)-one has been investigated for its potential as a lead compound in drug development due to its biological activities:

-

Antimicrobial Activity: Research indicates that this compound exhibits significant antimicrobial properties against various pathogens. For example:

Microorganism Minimum Inhibitory Concentration (MIC) E. coli 50 µg/mL S. aureus 25 µg/mL C. albicans 30 µg/mL - Anticancer Properties: Studies have shown that it can inhibit the proliferation of cancer cells through mechanisms such as apoptosis induction. For instance, derivatives of this compound have demonstrated cytotoxic effects against multiple cancer cell lines.

The biological activity of this compound is attributed to its ability to interact with specific molecular targets within biological systems:

- Mechanism of Action: The nitro group can undergo bioreduction to form reactive intermediates that may inhibit enzymes or receptors involved in disease pathways.

Case Studies and Research Findings

Several studies highlight the efficacy of this compound in various applications:

- Antimicrobial Efficacy Study: A comprehensive evaluation demonstrated notable activity against both Gram-positive and Gram-negative bacteria, suggesting its potential as a lead compound for antibiotic development.

- Anticancer Mechanism Exploration: Research focused on the anticancer mechanisms revealed that this compound could significantly reduce cell viability by inducing apoptosis in malignant cells.

Mechanism of Action

The mechanism of action of 1-acetyl-6-nitro-2,3-dihydroquinolin-4(1H)-one depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The nitro group can undergo bioreduction to form reactive intermediates, which may contribute to its biological activity.

Comparison with Similar Compounds

1-Acetyl-6-amino-2,3-dihydroquinolin-4(1H)-one: Similar structure but with an amino group instead of a nitro group.

1-Acetyl-6-chloro-2,3-dihydroquinolin-4(1H)-one: Contains a chloro group at the 6-position.

1-Acetyl-6-methyl-2,3-dihydroquinolin-4(1H)-one: Features a methyl group at the 6-position.

Uniqueness: 1-Acetyl-6-nitro-2,3-dihydroquinolin-4(1H)-one is unique due to the presence of both the nitro and acetyl groups, which confer distinct chemical reactivity and biological activity. The nitro group can participate in reduction reactions, while the acetyl group can undergo substitution, making this compound versatile for various applications.

Biological Activity

Overview

1-Acetyl-6-nitro-2,3-dihydroquinolin-4(1H)-one is a compound belonging to the quinoline family, known for its diverse biological activities, particularly in medicinal chemistry. This compound has garnered attention for its potential antimicrobial and anticancer properties, making it a subject of various research studies aimed at elucidating its mechanisms of action and therapeutic applications.

Chemical Structure and Properties

The molecular formula of this compound is , with a molecular weight of approximately 234.21 g/mol. The structure features an acetyl group at the 1-position and a nitro group at the 6-position of the quinoline ring, contributing to its unique reactivity and biological profile.

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets within biological systems. The nitro group can undergo bioreduction, generating reactive intermediates that may inhibit specific enzymes or receptors involved in disease pathways. This mechanism is critical in understanding its potential as an antimicrobial and anticancer agent.

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties. Studies have shown that it can effectively inhibit the growth of various bacterial strains. For instance, a study reported that derivatives of this compound demonstrated cytotoxic effects against several cancer cell lines, highlighting its potential as an anticancer agent .

| Microorganism | Inhibition Concentration (MIC) |

|---|---|

| E. coli | 50 µg/mL |

| S. aureus | 25 µg/mL |

| C. albicans | 30 µg/mL |

Anticancer Activity

The anticancer properties of this compound have been explored through various in vitro studies. It has shown promising results in reducing cell viability in different cancer cell lines. The compound's mechanism may involve the induction of apoptosis or cell cycle arrest in malignant cells .

Case Studies and Research Findings

- Study on Antimicrobial Efficacy : A comprehensive study evaluated the antimicrobial efficacy of several quinoline derivatives, including this compound. The results indicated that this compound exhibited notable activity against Gram-positive and Gram-negative bacteria, suggesting its potential use as a lead compound in antibiotic development.

- Anticancer Mechanism Exploration : Another study focused on the anticancer mechanisms of quinoline derivatives. It was found that this compound could significantly inhibit the proliferation of cancer cells through apoptosis induction pathways .

Comparative Analysis with Similar Compounds

To better understand the unique properties of this compound, a comparison with structurally similar compounds is essential:

| Compound Name | Structural Features | Biological Activity |

|---|---|---|

| 1-Acetyl-6-amino-2,3-dihydroquinolin | Amino group instead of nitro | Moderate antibacterial activity |

| 1-Acetyl-6-chloro-2,3-dihydroquinolin | Chloro group at the 6-position | Lower cytotoxicity compared to target compound |

| 3-Acetyl-6-nitro-4-phenylquinolin | Phenyl group addition | Enhanced cytotoxicity against specific cancer cell lines |

Q & A

Basic Questions

Q. What are the common synthetic routes for preparing 1-Acetyl-6-nitro-2,3-dihydroquinolin-4(1H)-one?

- Methodology : The compound can be synthesized via cyclization reactions using catalysts such as pyrrolidine, which facilitates aqueous-based synthesis under mild conditions. For example, 2,3-dihydroquinolin-4(1H)-one derivatives are often synthesized by reacting substituted acetophenones with aldehydes in the presence of pyrrolidine, yielding products with high efficiency (e.g., 95% yield for a related compound in ). Post-synthetic modifications, such as acetylation and nitration, are then employed to introduce the acetyl and nitro groups. Hydrogenation using catalysts like Pd/C (e.g., in ) is critical for reducing intermediates.

- Key Data : Typical reaction conditions include reflux in ethanol or THF, with reaction times ranging from 15 minutes to 48 hours depending on the step .

Q. What spectroscopic techniques are used to characterize this compound?

- Methodology :

- NMR : H and C NMR are essential for confirming substituent positions. For instance, the acetyl group typically appears as a singlet at δ ~2.3–2.5 ppm in H NMR, while aromatic protons in the nitro-substituted ring show deshielded signals (e.g., δ 8.13 ppm in ).

- IR : Peaks at ~1660 cm (C=O stretching) and ~1520 cm (NO asymmetric stretching) confirm functional groups.

- Mass Spectrometry : Molecular ion peaks (e.g., m/z 303 [M] in ) validate the molecular formula.

- References : Detailed spectral assignments are provided in , and 11.

Q. What are the key steps in purifying this compound post-synthesis?

- Methodology : Column chromatography (e.g., silica gel with ethyl acetate/hexane gradients) is commonly used. For crystalline derivatives, recrystallization from solvents like DMF or ethanol improves purity. highlights flash chromatography (Biotage systems) for isolating amine derivatives with >95% purity .

Advanced Research Questions

Q. How can X-ray crystallography resolve molecular structure ambiguities?

- Methodology : Single-crystal X-ray diffraction using SHELXL ( ) provides bond lengths, angles, and dihedral angles. For example, reports a dihedral angle of 43.24° between quinoline and dihydroquinoline rings, confirming stereochemical rigidity. Hydrogen bonding patterns (e.g., C—H⋯O interactions) are critical for understanding crystal packing.

- Data Interpretation : Refinement parameters (R-factor < 0.06 in ) ensure structural accuracy. Use the Cambridge Structural Database to compare with similar compounds .

Q. How to resolve contradictions in NMR data for structural confirmation?

- Methodology : Cross-validate NMR assignments with 2D techniques (e.g., COSY, HSQC). For instance, overlapping signals in H NMR (e.g., δ 3.05–3.01 ppm in ) can be resolved via C-H correlation. Compare chemical shifts with structurally analogous compounds (e.g., 4-hydroxyquinolin-2(1H)-ones in ) to identify substituent effects .

Q. How does substituent variation affect electrochemical properties?

- Methodology : Cyclic voltammetry (CV) assesses redox behavior. demonstrates that nitro groups enhance electron-withdrawing effects, shifting reduction potentials. For example, ferrocene-conjugated derivatives show reversible redox peaks at ~0.25 V (vs. Ag/AgCl), useful for sensor applications.

- Design Insight : Electron-donating groups (e.g., acetyl) may stabilize radical intermediates during reduction .

Q. How to design derivatives for antimicrobial activity evaluation?

- Methodology : Introduce bioisosteres (e.g., replacing nitro with halogen or sulfonamide groups) and assess minimal inhibitory concentrations (MICs) via broth microdilution assays. reports MICs of 2–8 µg/mL for bromo/chloro derivatives against E. coli. Molecular docking (e.g., using Autodock Vina) predicts interactions with bacterial targets like DNA gyrase .

Q. What computational methods assist in understanding reactivity?

- Methodology : Density Functional Theory (DFT) calculates frontier molecular orbitals (HOMO/LUMO) to predict sites for electrophilic/nucleophilic attacks. For example, the nitro group in 1-Acetyl-6-nitro derivatives lowers LUMO energy, favoring nucleophilic aromatic substitution. Machine learning models (e.g., Random Forest) in correlate structural descriptors (e.g., logP, polar surface area) with biological activity .

Data Contradiction Analysis Example

Scenario : Conflicting NMR shifts for a nitro-substituted derivative.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.